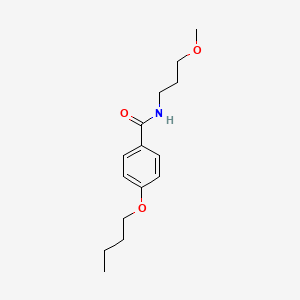

4-butoxy-N-(3-methoxypropyl)benzamide

Beschreibung

4-Butoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzoyl group and a 3-methoxypropylamine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing selective agonists for formyl peptide receptor 2 (FPR2). For instance, it forms part of Quin-C1 (a quinazoline derivative), which exhibits high selectivity for FPR2-mediated signaling pathways, inducing chemotaxis and calcium mobilization in neutrophils without triggering superoxide generation . Its synthesis typically involves coupling reactions under optimized conditions, such as using DMF as a solvent and potassium carbonate as a base, followed by purification via chromatography .

Eigenschaften

IUPAC Name |

4-butoxy-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-4-12-19-14-8-6-13(7-9-14)15(17)16-10-5-11-18-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFCBPXPUZCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methoxypropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-butoxybenzoic acid and 3-methoxypropylamine as the primary starting materials.

Activation of Carboxylic Acid: The carboxylic acid group of 4-butoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amide Bond Formation: The activated carboxylic acid reacts with 3-methoxypropylamine to form the amide bond, resulting in the formation of 4-butoxy-N-(3-methoxypropyl)benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-butoxy-N-(3-methoxypropyl)benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and the purification processes are scaled up to handle larger quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the amide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-butoxy-N-(3-methoxypropyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Substituent Effects on Target Selectivity: The butoxy group in 4-butoxy-N-(3-methoxypropyl)benzamide enhances lipophilicity and receptor binding compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This is critical for FPR2 selectivity, as seen in Quin-C1 . Phenoxy derivatives (e.g., 25e, 25f) with trifluoromethyl or methyl groups exhibit improved metabolic stability but reduced agonist activity relative to the butoxy analog .

Role of the 3-Methoxypropylamine Side Chain :

- The 3-methoxypropyl moiety balances solubility and membrane permeability. Analogous compounds with shorter chains (e.g., methoxyethyl) show reduced cellular uptake in RSV inhibition assays .

Functional Group Impact on Enzyme Inhibition: In PCAF HAT inhibition, long acyl chains (e.g., tetradecanoyl in compound 17) enhance activity (79% inhibition) compared to shorter chains (e.g., hexanoyl in compound 8, 67%) . However, 4-butoxy-N-(3-methoxypropyl)benzamide’s activity is context-dependent, as its primary application lies in receptor agonism rather than enzyme inhibition.

Key Observations:

- Synthetic Efficiency: The use of HATU and DMF in synthesizing 4-butoxy-N-(3-methoxypropyl)benzamide ensures high yields (>95%) and purity, whereas phenoxy derivatives require multi-step purification (e.g., silica chromatography) .

- Solubility : The 3-methoxypropyl group improves aqueous solubility compared to purely aromatic side chains (e.g., 4-isopropylbenzyl in compound 19), which are prone to aggregation .

Pharmacological and Toxicological Profiles

- Phenoxy Analogs (25d, 25e): Fluorine or methyl substituents reduce metabolic clearance but may introduce hepatotoxicity risks due to reactive intermediate formation .

- Quinazolinedione Derivatives: Exhibit nanomolar potency against RSV but require structural optimization to mitigate hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.